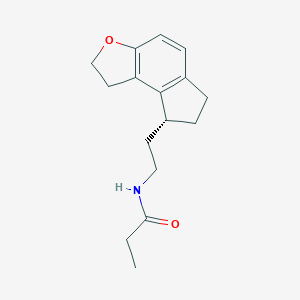
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline, also known as 7FHP, is a synthetic compound that has been developed for its potential applications in scientific research. This molecule is a derivative of theophylline, a well-known bronchodilator that is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, 7FHP has been designed specifically for research purposes, and its unique chemical structure and properties make it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves its ability to selectively inhibit PDEs, particularly the PDE4 isoform. By inhibiting PDE4, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline increases the levels of cAMP and cGMP, which in turn activate various downstream signaling pathways. These pathways are involved in many cellular processes such as inflammation, immune response, and smooth muscle relaxation.
生化和生理效应
The biochemical and physiological effects of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline are diverse and depend on the specific processes being studied. For example, in studies of inflammation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In studies of smooth muscle relaxation, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline has been shown to enhance the relaxation response in various tissues, suggesting its potential as a bronchodilator.
实验室实验的优点和局限性
One of the main advantages of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline for lab experiments is its selectivity for certain PDE isoforms, which allows for more precise investigation of specific biological processes. Additionally, the synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is well-established and yields high purity and quantity of the compound. However, one limitation of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline is its relatively high cost compared to other research tools, which may limit its accessibility for some researchers.
未来方向
There are several potential future directions for research involving 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline. One area of interest is the investigation of its potential as a therapeutic agent for various diseases, particularly those involving inflammation and smooth muscle dysfunction. Additionally, further studies of its mechanism of action and selectivity for certain PDE isoforms may lead to the development of more targeted and effective treatments for specific conditions. Finally, the synthesis of new derivatives of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline may yield compounds with even greater selectivity and potency, further expanding its potential applications in scientific research.
合成方法
The synthesis of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline involves several steps, starting with the reaction of theophylline with a fluorinated sugar molecule. This reaction produces a complex intermediate compound, which is then further modified to yield the final product. The synthesis process has been optimized to ensure high yields and purity of the final compound, and it has been extensively characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
One of the main applications of 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline in scientific research is as a probe for studying the activity of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a family of enzymes that play a critical role in regulating the levels of cyclic nucleotides such as cAMP and cGMP, which are important signaling molecules in many biological processes. By selectively inhibiting certain PDE isoforms, 7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline can be used to investigate the specific roles of these enzymes in various cellular and physiological processes.
属性
CAS 编号 |
142270-03-9 |
|---|---|
产品名称 |
7-(3-Deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline |
分子式 |
C13H13FN4O5 |
分子量 |
324.26 g/mol |
IUPAC 名称 |
9-[(2R,6R)-4-fluoro-6-(hydroxymethyl)-5-oxo-2H-pyran-2-yl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H13FN4O5/c1-16-11-9(12(21)17(2)13(16)22)15-5-18(11)8-3-6(14)10(20)7(4-19)23-8/h3,5,7-8,19H,4H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
XGHISNSPFYANSE-HTQZYQBOSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2[C@H]3C=C(C(=O)[C@H](O3)CO)F |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2C3C=C(C(=O)C(O3)CO)F |
其他 CAS 编号 |
142270-03-9 |
同义词 |
7-(3-deoxy-3-fluoro-beta-D-glycero-hex-2-enopyranosyl-4-ulose)theophylline 7-(3-deoxy-3-fluorohex-2-enopyranosyl-4-ulose)theophylline DFH-theophylline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
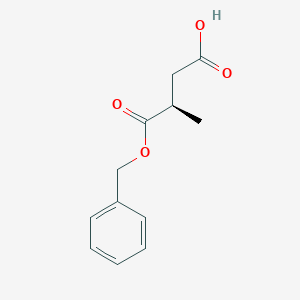
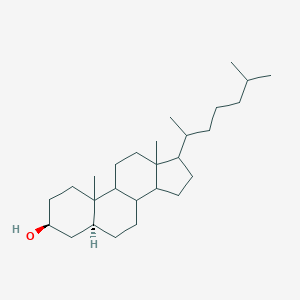
![[(1S,3R,7S,8S,8Ar)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate](/img/structure/B116498.png)
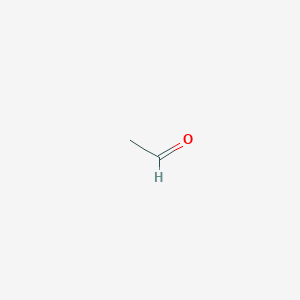
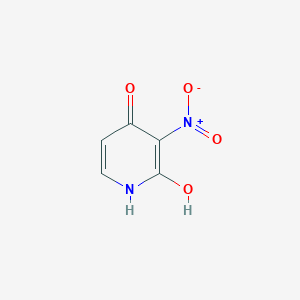
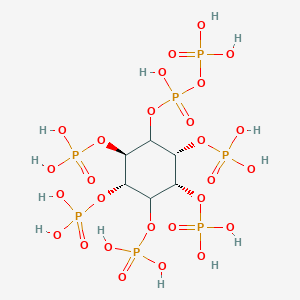
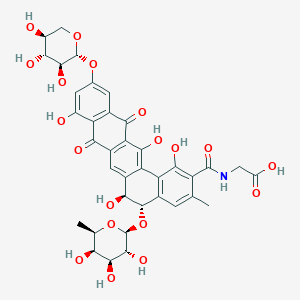
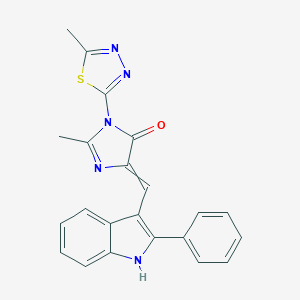
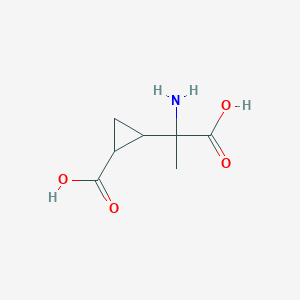
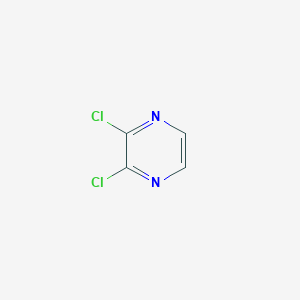
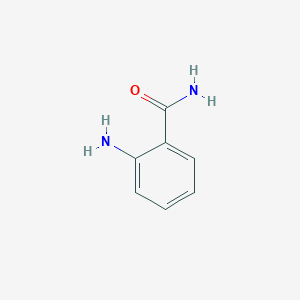
![(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B116537.png)
